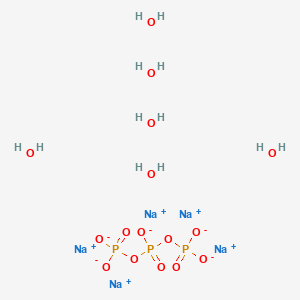
Pentasodium triphosphate hexhydrate
Cat. No. B081379
Key on ui cas rn:
15091-98-2
M. Wt: 475.96 g/mol
InChI Key: FGXJOKTYAQIFRP-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
Patent
US04315898
Procedure details


While the drum was rotating at about 6 rpm, the water was sprayed onto the solids at the rate of about 50 ml/min. Spraying was stopped after each 50 ml portion of water was added and the bed of semi-moisturized sodium tripolyphosphate was thoroughly mixed with a large spatula. When the desired amount of water had been added, water addition was stopped and the product was dried in the rotary drum at temperatures of 50°-70° C. by blowing hot air from a heat gun into the rotary. The temperature of the product being dried was measured by a stainless steel thermometer stem placed in the tumbling bed of product. Drying was conducted for about one hour and generally provided a sodium tripolyphosphate hexahydrate product having a free moisture content of less than about 1 weight percent and a total moisture content of between 18 and 22 weight percent.





Identifiers


|
REACTION_CXSMILES
|
[O-:1][P:2]([O:5][P:6]([O:9][P:10]([O-:13])([O-:12])=[O:11])([O-:8])=[O:7])([O-:4])=[O:3].[Na+:14].[Na+].[Na+].[Na+].[Na+]>O>[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[OH2:1].[O-:13][P:10]([O:9][P:6]([O:5][P:2]([O-:4])([O-:3])=[O:1])([O-:8])=[O:7])([O-:12])=[O:11].[Na+:14].[Na+:14].[Na+:14].[Na+:14].[Na+:14] |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was dried in the rotary drum at temperatures of 50°-70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The temperature of the product being dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O.O.O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
